
3-(2'-Methylpiperidino)propyl hydrocinnamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2’-Methylpiperidino)propyl hydrocinnamate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a methyl group and a propyl chain attached to a hydrocinnamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2’-Methylpiperidino)propyl hydrocinnamate typically involves the reaction of 3-(2’-Methylpiperidino)propyl alcohol with hydrocinnamic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of 3-(2’-Methylpiperidino)propyl hydrocinnamate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: 3-(2’-Methylpiperidino)propyl hydrocinnamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, catalytic amounts of acids or bases.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amide or thioester derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an additive in certain formulations to enhance stability and efficacy.
Mécanisme D'action
The mechanism of action of 3-(2’-Methylpiperidino)propyl hydrocinnamate involves its interaction with specific molecular targets and pathways. The piperidine ring allows for binding to various receptors and enzymes, potentially modulating their activity. The hydrocinnamate moiety may contribute to the compound’s ability to interact with lipid membranes, enhancing its bioavailability and efficacy. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
- 3-(2’-Methylpiperidino)propyl benzoate
- 3-(2’-Methylpiperidino)propyl butyrate
- 3-(2’-Methylpiperidino)propyl acetate
Comparison: 3-(2’-Methylpiperidino)propyl hydrocinnamate is unique due to the presence of the hydrocinnamate moiety, which imparts distinct chemical and biological properties compared to its analogs. The hydrocinnamate group may enhance the compound’s lipophilicity and membrane permeability, potentially leading to improved bioavailability and therapeutic effects. Additionally, the specific substitution pattern on the piperidine ring can influence the compound’s binding affinity and selectivity towards various biological targets.
Propriétés
Numéro CAS |
63884-41-3 |
|---|---|
Formule moléculaire |
C18H27NO2 |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
3-(2-methylpiperidin-1-yl)propyl 3-phenylpropanoate |
InChI |
InChI=1S/C18H27NO2/c1-16-8-5-6-13-19(16)14-7-15-21-18(20)12-11-17-9-3-2-4-10-17/h2-4,9-10,16H,5-8,11-15H2,1H3 |
Clé InChI |
ASKZGJDEXADJKD-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCN1CCCOC(=O)CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


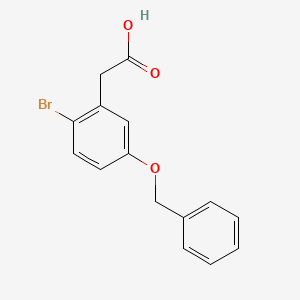
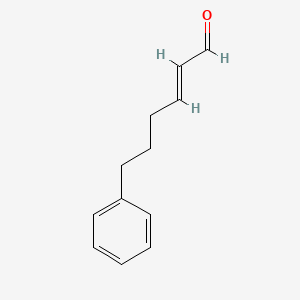
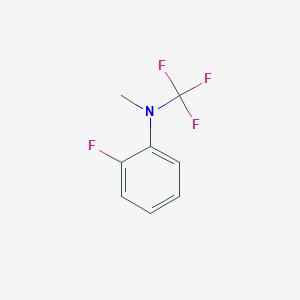
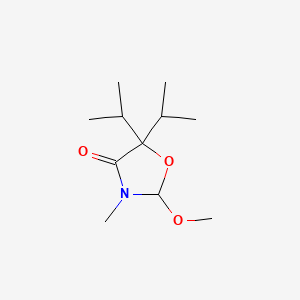
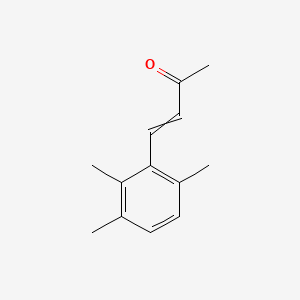
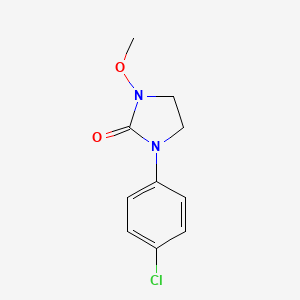

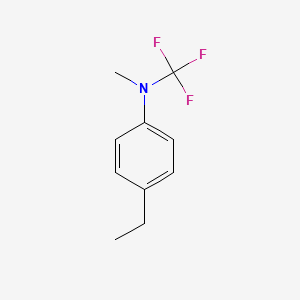
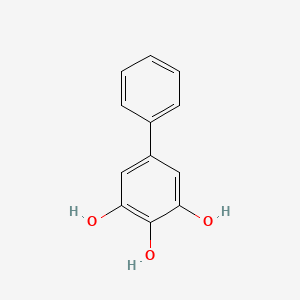
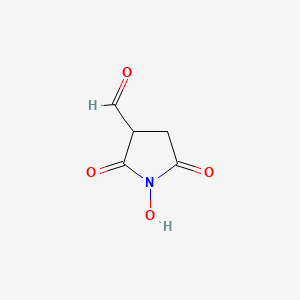
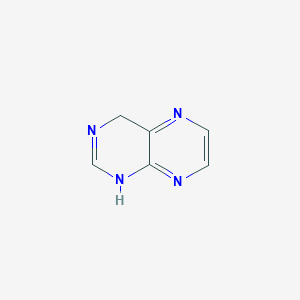
![1-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13951502.png)

![4H-Quinolizine-3-carboxylic acid, 1-[[4-(4-cyanophenyl)-1-piperazinyl]methyl]-4-oxo-](/img/structure/B13951527.png)
